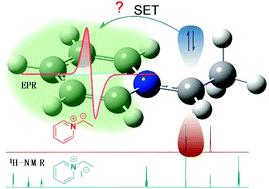Are pyridinium ylides radicals?†
Chemical Communications Pub Date: 2020-08-14 DOI: 10.1039/D0CC04604C
Abstract
Pyridinium ylides are usually considered nucleophiles that can undergo various reactions involving electron pairs. However, it was found that ylides resulting from deprotonation of N-alkyl-substituted pyridinium salts exhibit radical characters, with no discernable NMR signals but decent EPR spectra in both solution and the solid state. An observed correlation between lowered π* energy level of the pyridinium ring and increased EPR activity indicates that thermally induced electron-transfer processes could be involved, where the variable-temperature EPR spectrum indicates a singlet ground state and a thermally activated triplet state for the ylide. The fact that the high-resolution mass spectrum confirms the presence of oligomers of a less sterically hindered pyridinium ylide further points to a radical mechanism.


Recommended Literature
- [1] Decelerated chirality interconversion of an optically inactive 310-helical peptide by metal chelation†
- [2] The chromatography of proteins. The effect of salt concentration and pH on the adsorption of proteins to silica gel
- [3] Synergistic assembly of hyperbranched polyethylenimine and fatty acids leading to unusual supramolecular nanocapsules†
- [4] Influence of different exchangeable cations (Li+, Na+ and Ca2+) on the modification effects and properties of organomontmorillonites used in oil-based drilling fluids/muds
- [5] A new plasmonic Pickering emulsion based SERS sensor for in situ reaction monitoring and kinetic study†
- [6] Light sources
- [7] Recording force events of single quantum-dot endocytosis†
- [8] Layer-structured coordination polymers based on 5-(1H-tetrazol-5-yl)isophthalic acid: structure, sensitization of lanthanide(iii) cations and small-molecule sensing†
- [9] Vertical-cavity surface-emitting laser (VCSEL)-based ultrafast photonic sintering of solid oxide fuel cells (SOFCs): prospects for time-efficient/two-dimensional scalability to large-sized SOFCs†
- [10] B(C6F5)3-catalyzed β-C(sp3)–H alkylation of tertiary amines with 2-aryl-3H-indol-3-ones†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 13577-19-0
-
CAS no.: 17117-21-4









